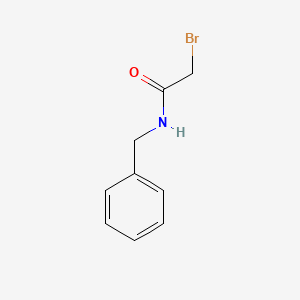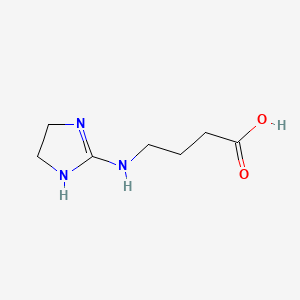
1,3-二氯-2,2-二甲氧基丙烷
描述
1,3-Dichloro-2,2-dimethoxypropane is a chemical compound that has been studied in various contexts, including its vibrational spectra, conformational behavior, and phase transitions. The compound has been observed to exist as a mixture of at least two conformers in the liquid phase and crystallizes in different conformations depending on the conditions, such as temperature and pressure . It has also been noted to undergo a phase transition to a plastic cubic phase within a specific temperature range .
Synthesis Analysis
While the direct synthesis of 1,3-Dichloro-2,2-dimethoxypropane is not detailed in the provided papers, related compounds have been synthesized through various chemical reactions. For instance, 2,2-Diphenyl-1,3-dimethoxypropane was synthesized using a series of reactions including Darzens condensation, ester hydrolysis, decarboxylation, rearrangement, condensation/disproportionation, and etherification . Similarly, 3,3-Dimethoxypropanenitrile was synthesized from 2-chloro-3-phenylsulfonylpropanenitrile through elimination and addition reactions . These methods could potentially be adapted for the synthesis of 1,3-Dichloro-2,2-dimethoxypropane.
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-2,2-dimethoxypropane has been analyzed through vibrational spectra, including IR and Raman spectroscopy. The compound has been shown to crystallize in the GG conformation at low temperatures and in the AG conformation under high pressure . Additionally, the compound exhibits a plastic crystalline phase, which is a state of matter where the molecules retain an ordered lattice but have rotational freedom .
Chemical Reactions Analysis
The chemical reactivity of gem-dimethoxyalkanes, which are related to 1,3-Dichloro-2,2-dimethoxypropane, has been studied under electron impact. These compounds undergo unimolecular metastable decompositions, which involve sequential transfers of a methyl group and a hydrogen atom to an ether oxygen . Although the specific reactions of 1,3-Dichloro-2,2-dimethoxypropane are not detailed, the behavior of similar compounds can provide insights into its potential reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Dichloro-2,2-dimethoxypropane include its phase behavior and conformational dynamics. The compound has been observed to have a plastic crystalline phase and undergoes an order-disorder phase transition . The vibrational spectra have provided information on the conformations and have supported the assignments of the various conformers . These properties are important for understanding the material's behavior in different conditions and could be relevant for its application in various fields.
科学研究应用
合成和化学反应
DCDMP 用于制备甲酯,展示了其作为酯化反应中试剂的效用。它在强酸存在下与水快速反应生成甲醇和丙酮,充当吸水剂。此特性简化了酯化技术并加快了反应过程,使 DCDMP 在有机合成和生物燃料生产中具有价值 (Radin、Hajra 和 Akahori,1960)。
材料科学
在材料科学领域,DCDMP 已被用于在微波辐射促进的无溶剂条件下环保合成二氧戊环、二硫戊环和氧硫戊环。这种方法高效地产生高纯度产品,突出了该化合物在绿色化学和新型材料开发中的作用 (Pério、Dozias 和 Hamelin,1998)。
分析和制备程序
DCDMP 已被证明在分析化学中对生物样品进行快速化学脱水以进行电子显微镜检查是有益的。它在简化脱水过程的同时保持超微结构完整性的能力使其成为组织学研究和显微镜检查中的必不可少的工具 (Muller 和 Jacks,1975)。
有机合成
在有机合成中,DCDMP 用于合成环缩缩醛和缩酮,作为羰基化合物的保护基。该应用在需要选择性反应性的多步合成路线中至关重要,证明了 DCDMP 在合成复杂有机分子中的作用 (Hasegawa 和 Kiso,1980)。
安全和危害
DCDP is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H317 and H319 . Precautionary statements include P280, P305, P338, and P351 . Users are advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .
作用机制
- The primary targets of 1,3-DCP are not well-documented in the literature. However, it is known to react with water to produce methanol and acetone . This reaction suggests that 1,3-DCP may interact with cellular components containing hydroxyl groups (such as proteins or nucleic acids).
Target of Action
Action Environment
生化分析
Biochemical Properties
1,3-Dichloro-2,2-dimethoxypropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site .
Cellular Effects
1,3-Dichloro-2,2-dimethoxypropane affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of 1,3-Dichloro-2,2-dimethoxypropane involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dichloro-2,2-dimethoxypropane can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions. Long-term exposure to the compound has been shown to affect cellular function, with some studies indicating potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of 1,3-Dichloro-2,2-dimethoxypropane vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
1,3-Dichloro-2,2-dimethoxypropane is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3-Dichloro-2,2-dimethoxypropane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and activity .
Subcellular Localization
The subcellular localization of 1,3-Dichloro-2,2-dimethoxypropane can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
1,3-dichloro-2,2-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLFWPTDCYHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288946 | |
| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6626-57-9 | |
| Record name | 6626-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















